REACTION_CXSMILES
|
CC(OCC1C2C(=CC=CC=2)C(COC(C)=O)=C2C=1C=CC=C2)=O.[CH3:25][NH:26][CH2:27][C:28]1([N:34]([CH3:36])[CH3:35])[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]1.[CH:37]([OH:39])=O>>[CH:37]([N:26]([CH3:25])[CH2:27][C:28]1([N:34]([CH3:36])[CH3:35])[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]1)=[O:39]
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
CNCC1(CCCCC1)N(C)C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
mixture
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
without cooling
|
Type
|
CUSTOM
|
Details
|
to 75°
|
Type
|
WAIT
|
Details
|
The mixture was then left at room temperature for 2 hr
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
and then heated on a water bath at 55° for 0.75 hr
|
Duration
|
0.75 h
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)N(CC1(CCCCC1)N(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.32 g | |
YIELD: PERCENTYIELD | 77.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |